N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex heterocyclic compound. . This compound features a pyrazolo[4,3-c]pyridine core, which is fused with various substituents, making it a unique and valuable molecule for scientific research.
Preparation Methods
The synthesis of N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps. One common method starts with the preparation of the pyrazolo[4,3-c]pyridine core, which can be achieved by the cyclization of appropriate hydrazones with diketones in the presence of acidic catalysts Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .
Chemical Reactions Analysis
N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromo group is replaced by various aryl or alkyl groups using palladium catalysts.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other pyrazolopyridine derivatives:
N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide: This compound has a trifluoromethyl group instead of a bromo group, which can lead to different biological activities and chemical reactivity.
N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar to the target compound but with a different core structure, affecting its overall properties and applications.
N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide: The presence of an iodine atom instead of bromine can significantly alter the compound’s reactivity and biological activity.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O2/c1-3-11-27-13-18(22(29)25-16-9-10-20(24)15(2)12-16)21-19(14-27)23(30)28(26-21)17-7-5-4-6-8-17/h4-10,12-14H,3,11H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASITKMKAYGIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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